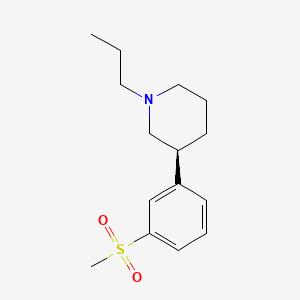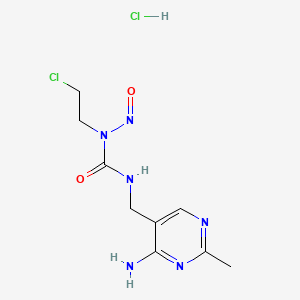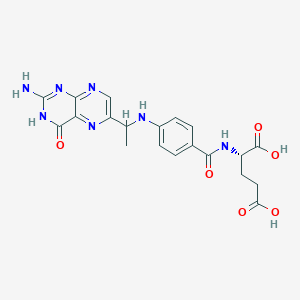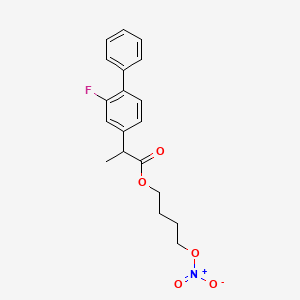
Nitroflurbiprofen
Overview
Description
Nitroflurbiprofen is a compound known for its unique properties as a cyclooxygenase inhibitor with nitric oxide-donating capabilities. It is primarily studied for its potential therapeutic applications in various medical conditions, particularly those involving inflammation and vascular tone modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nitroflurbiprofen involves the esterification of flurbiprofen with a nitrooxybutyl group. This process typically requires the use of reagents such as dicyclohexylcarbodiimide and dimethylaminopyridine in an organic solvent like dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Nitroflurbiprofen undergoes several types of chemical reactions, including:
Oxidation: The nitrooxybutyl group can be oxidized to form various oxidative products.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The ester linkage can be hydrolyzed to yield flurbiprofen and the corresponding alcohol
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide
Major Products:
Oxidation: Various oxidative derivatives of the nitrooxybutyl group.
Reduction: Amino derivatives of flurbiprofen.
Substitution: Flurbiprofen and corresponding alcohol
Scientific Research Applications
Chemistry: Used as a model compound to study nitric oxide-releasing properties and their effects on chemical reactions.
Biology: Investigated for its role in modulating biological pathways involving nitric oxide.
Medicine: Explored for its therapeutic potential in treating conditions like inflammation, portal hypertension, and septic shock. .
Industry: Potential applications in the development of new anti-inflammatory drugs with reduced gastrointestinal toxicity
Mechanism of Action
Nitroflurbiprofen exerts its effects through a dual mechanism:
Cyclooxygenase Inhibition: It inhibits the cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
Nitric Oxide Donation: The nitrooxybutyl group releases nitric oxide, which has various physiological effects, including vasodilation and modulation of vascular tone
Molecular Targets and Pathways:
Cyclooxygenase Enzymes: Inhibition of these enzymes reduces inflammation and pain.
Nitric Oxide Pathways: Nitric oxide activates soluble guanylyl cyclase, leading to increased levels of cyclic guanosine monophosphate and subsequent vasodilation
Comparison with Similar Compounds
Nitroflurbiprofen is unique due to its dual action as a cyclooxygenase inhibitor and nitric oxide donor. Similar compounds include:
Nitroaspirin: Aspirin derivative with nitric oxide-releasing properties.
Nitronaproxen: Naproxen derivative with nitric oxide-releasing properties.
Nitrodiclofenac: Diclofenac derivative with nitric oxide-releasing properties.
Uniqueness: this compound stands out due to its specific combination of anti-inflammatory and nitric oxide-releasing properties, which provide therapeutic benefits with reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs .
Properties
IUPAC Name |
4-nitrooxybutyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5/c1-14(19(22)25-11-5-6-12-26-21(23)24)16-9-10-17(18(20)13-16)15-7-3-2-4-8-15/h2-4,7-10,13-14H,5-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWSRGHNJVLJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCCCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936005 | |
| Record name | 4-(Nitrooxy)butyl 2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158836-71-6 | |
| Record name | Nitroflurbiprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158836-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitroflurbiprofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158836716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Nitrooxy)butyl 2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HCT-1026 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8ERI3E76F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




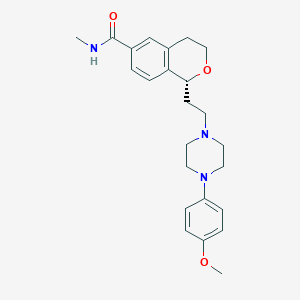

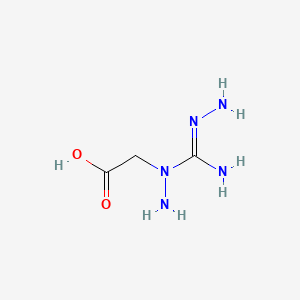
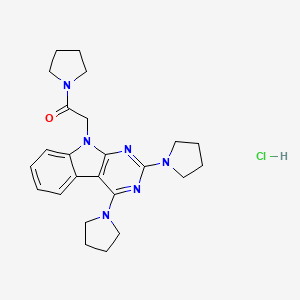
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride](/img/structure/B1678930.png)

